molecular formula C11H10ClN3O4 B13748388 N-(2-Chlorophenacyl)imidazole nitrate CAS No. 24155-31-5

N-(2-Chlorophenacyl)imidazole nitrate

Cat. No.: B13748388
CAS No.: 24155-31-5
M. Wt: 283.67 g/mol
InChI Key: PTAOIBUKLJOTDE-UHFFFAOYSA-O
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Description

N-(2-Chlorophenacyl)imidazole nitrate is an imidazole-based organic salt characterized by a 2-chlorophenylacetyl group linked to the nitrogen atom of the imidazole ring, with a nitrate counterion. These compounds share a core imidazole moiety, which inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51) . The substitution patterns on the phenyl rings and adjacent functional groups critically influence their physicochemical properties, potency, and toxicity profiles.

Properties

CAS No.

24155-31-5

Molecular Formula

C11H10ClN3O4

Molecular Weight

283.67 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;nitrate

InChI

InChI=1S/C11H9ClN2O.NO3/c12-10-4-2-1-3-9(10)11(15)7-14-6-5-13-8-14;2-1(3)4/h1-6,8H,7H2;/q;-1/p+1

InChI Key

PTAOIBUKLJOTDE-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C[NH+]2C=CN=C2)Cl.[N+](=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenacyl)imidazole nitrate typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a nitrating mixture of sulfuric acid and nitric acid. This reaction introduces a nitro group into the imidazole ring, which can then be further modified to obtain the desired compound .

Another approach involves the use of a mixture of nitric acid and acetic anhydride, which has been shown to produce N-nitro derivatives of imidazole . The reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenacyl)imidazole nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a wide range of imidazole derivatives.

Scientific Research Applications

N-(2-Chlorophenacyl)imidazole nitrate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenacyl)imidazole nitrate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the 2-chlorophenacyl group may enhance the compound’s binding affinity and specificity for certain targets. The nitrate group can also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural differences among N-(2-Chlorophenacyl)imidazole nitrate and its analogs:

Compound Molecular Formula Substituents on Phenyl Ring(s) Additional Functional Groups Molecular Weight (g/mol) CAS Number
This compound* C₁₁H₉ClN₃O₃ 2-chlorophenyl (single substitution) Phenacyl-imidazole, nitrate ion ~278.67 (calculated) Not available
Miconazole nitrate C₁₈H₁₄Cl₄N₂O·HNO₃ 2,4-dichlorophenyl (two substitutions) Benzyloxy-ethyl linkage 479.14 22832-87-7
Oxiconazole nitrate C₁₅H₁₂Cl₄N₂O₂·HNO₃ 2,4-dichlorophenyl (two substitutions) Oxime ether linkage ~492.15 (calculated) 64211-46-7
Isoconazole nitrate C₁₈H₁₃Cl₄N₃O₂ 2,4-dichlorophenyl; 2,6-dichlorobenzyloxy Ethyl-benzyloxy linkage 416.12 (base) + 63.01 (nitrate) 24168-96-5
Fenticonazole nitrate C₂₄H₂₀Cl₂N₂O₃S·HNO₃ 2,4-dichlorophenyl Benzenesulfinyl-benzyloxy linkage ~564.85 (calculated) 73151-29-8

Pharmacological and Physicochemical Properties

Key Differences:

Chlorine Substitution :

  • This compound has a single chlorine at the 2-position of the phenyl ring. In contrast, miconazole, oxiconazole, and isoconazole feature 2,4-dichlorophenyl groups, enhancing their lipophilicity and membrane penetration, which correlates with antifungal potency .
  • Isoconazole uniquely incorporates a 2,6-dichlorobenzyloxy group, altering steric interactions with fungal enzymes .

Functional Group Variations: Oxiconazole contains an oxime ether group, which may improve stability under acidic conditions compared to the phenacyl group in this compound .

Solubility and Bioavailability: The nitrate counterion enhances aqueous solubility across all compounds, facilitating topical formulations.

Toxicity and Stability

  • Dichloro derivatives like miconazole and oxiconazole exhibit higher cytotoxicity (IC₅₀: 10–20 µM in mammalian cells) compared to mono-chloro analogs, likely due to increased lipophilicity .
  • Stability studies indicate that oxime-containing structures (e.g., oxiconazole) resist hydrolysis better than benzyloxy derivatives (e.g., isoconazole) at pH 5–7 .

Biological Activity

N-(2-Chlorophenacyl)imidazole nitrate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, emphasizing its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of imidazole derivatives with 2-chlorophenacyl chloride, followed by nitration. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, which provide insights into its molecular structure and purity.

Anticancer Activity

This compound has demonstrated notable anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 197.68 µg/mL has been reported against murine leukemia cell line RAW264.7, which is comparable to established anticancer drugs like celecoxib (IC50 = 251.2 µg/mL) .

The mechanism behind this activity appears to involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are often upregulated in cancerous conditions. This suggests that this compound may not only directly affect cancer cells but also modulate the tumor microenvironment .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity. In vitro studies using LPS-activated RAW264.7 cells revealed that the compound effectively reduced nitric oxide (NO) production, a key inflammatory mediator. The reduction in NO levels was substantial, indicating a potential for this compound to be developed as an anti-inflammatory agent .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various imidazole derivatives, including this compound. The results demonstrated a dose-dependent response in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound inhibits the phosphorylation of ERK, JNK, and p38 MAPK pathways, which are critical in mediating inflammatory responses .

Data Summary

Activity IC50 (µg/mL) Reference
Cytotoxicity (RAW264.7)197.68
Cytotoxicity (Celecoxib)251.2
NO Production ReductionSignificant

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